molecular formula C14H15NO B14622430 5-[(4-Methoxyphenyl)methyl]-2-methylpyridine CAS No. 60611-86-1

5-[(4-Methoxyphenyl)methyl]-2-methylpyridine

Cat. No.: B14622430
CAS No.: 60611-86-1
M. Wt: 213.27 g/mol
InChI Key: ZGHJVGCWJJYASE-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methyl]-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 4-methoxyphenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methyl]-2-methylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Another method involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methyl]-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

5-[(4-Methoxyphenyl)methyl]-2-methylpyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methoxyphenyl)methyl]-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

CAS No.

60611-86-1

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-2-methylpyridine

InChI

InChI=1S/C14H15NO/c1-11-3-4-13(10-15-11)9-12-5-7-14(16-2)8-6-12/h3-8,10H,9H2,1-2H3

InChI Key

ZGHJVGCWJJYASE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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